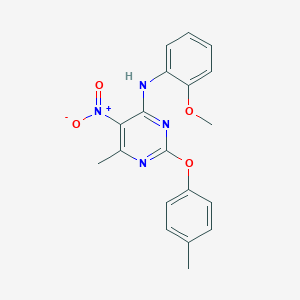
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate, also known as EMDP, is a chemical compound that belongs to the class of piperidinecarboxylate esters. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. EMDP has been the focus of scientific research due to its potential application in the field of medicine.
作用机制
The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate is not fully understood. However, it is believed to act on the central nervous system by interacting with neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. In addition, ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate is a relatively new compound, and more research is needed to fully understand its potential applications.
未来方向
There are several potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate. One area of interest is the development of new drugs based on its anticonvulsant and analgesic properties. Another area of interest is the study of its effects on other neurotransmitters and receptors in the brain. Finally, more research is needed to fully understand the long-term effects of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate and its potential use in humans.
合成方法
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate can be synthesized using a variety of methods, including the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of ethyl chloroformate. The resulting intermediate is then treated with sodium borohydride to yield ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the Grignard reaction.
科学研究应用
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has been studied for its potential use in the treatment of various medical conditions. It has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-2-piperidinecarboxylate has also been studied for its potential use as an anesthetic and as a treatment for depression.
属性
IUPAC Name |
ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)16-8-6-7-11-19(16)12-15-9-10-17(21-4)14(3)13(15)2/h9-10,16H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJMNQVHYQVMNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)
![2-{[6-(3-methylphenoxy)hexyl]amino}ethanol](/img/structure/B4984633.png)